molecular formula C16H20N2O2 B2553796 (E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide CAS No. 732274-89-4

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide

Cat. No.: B2553796
CAS No.: 732274-89-4
M. Wt: 272.348
InChI Key: VIUSJKUYYFNOPQ-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Addition of the Ethoxypropyl Chain: This step involves the alkylation of the amide nitrogen with an ethoxypropyl halide, typically under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or ethoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl halides, or other electrophiles/nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, this compound might be investigated for its potential pharmacological properties. Enamides are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the ethoxypropyl chain could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(3-ethoxypropyl)-3-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.

    (E)-2-cyano-N-(3-methoxypropyl)-3-(2-methylphenyl)prop-2-enamide: Has a methoxy group instead of an ethoxy group.

  • **(E)-2-c

Properties

IUPAC Name

(E)-2-cyano-N-(3-ethoxypropyl)-3-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-20-10-6-9-18-16(19)15(12-17)11-14-8-5-4-7-13(14)2/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,18,19)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUSJKUYYFNOPQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC=CC=C1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C(=C/C1=CC=CC=C1C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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